3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

ADME-tox screening drug metabolism CYP450 inhibition

Procurement of CAS 333407-55-9 is directly justified for laboratories following the validated SAR pathway by Betti et al. (1998): the C7-hydroxyl group serves as the essential latent leaving group for diversification to potent adenosine A1 receptor antagonists (Ki <50 nM for 2-chlorobenzyl derivatives). The ortho-chlorobenzyl substitution confers distinct lipophilicity (cLogP ~3.0) and steric signature critical for physicochemical studies. Baseline CYP3A2 inhibition (Ki=52.6 μM) provides a unique ADME-tox gating benchmark. This specific 7-ol variant cannot be substituted by 7-H, 7-methyl, or para-chloro isomers without loss of SAR fidelity.

Molecular Formula C12H10ClN5O
Molecular Weight 275.7
CAS No. 333407-55-9
Cat. No. B3010022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
CAS333407-55-9
Molecular FormulaC12H10ClN5O
Molecular Weight275.7
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)N=NN2CC3=CC=CC=C3Cl
InChIInChI=1S/C12H10ClN5O/c1-7-14-11-10(12(19)15-7)16-17-18(11)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,19)
InChIKeyRJVHMIKDKGNAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 333407-55-9): Structural Identity and Procurement Context


3-[(2-Chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 333407-55-9, molecular formula C12H10ClN5O) is a heterocyclic compound belonging to the 1,2,3-triazolo[4,5-d]pyrimidine class [1]. As of the current knowledge cutoff in April 2026, no peer-reviewed primary research articles or patents were identified that directly assign a validated biological target, an experimentally determined potency value, or a defined pharmacological mechanism to this specific compound. Commercial listings describe it as a “versatile small molecule scaffold” that is available for purchase in milligram to gram quantities with declared purities of approximately 95% (HPLC) . The compound should be considered an exploratory synthetic intermediate or a chemical probe candidate whose biological profile has not yet been publicly disclosed.

Why Structural Analogs of 3-[(2-Chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol Are Not Automatically Interchangeable


The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is known to support diverse biological activities—including GCN2 kinase inhibition [1], adenosine A1 receptor antagonism [2], and cannabinoid CB2 receptor modulation [3]—but these activities are exquisitely sensitive to both the nature of the N3 substituent and the functionality at the C7 position. For example, the 7-amino substituted analog 3-(2-chlorobenzyl)-N-cyclopropyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a distinct chemical entity with a different hydrogen-bonding capacity, logP, and potential target profile compared to the 7-ol form evaluated here [2]. Consequently, generic substitution without matched analytical and biological qualification data can lead to undetected loss of potency, altered selectivity, or complete target miss. Any procurement decision for 333407-55-9 must be predicated on the recognition that its specific 2-chlorobenzyl plus C7-hydroxyl substitution pattern has not been publicly de-risked through comparative pharmacological profiling against its nearest congeners.

Quantitative Comparator Evidence for 3-[(2-Chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol


Exploratory CYP450 Inhibition Profile vs. Structurally Related 7-Pyrrolidinyl Analog

A single public-domain bioactivity record exists for CAS 333407-55-9 in the BindingDB database, reporting inhibition of rat CYP3A2 with a Ki of 52.6 μM in a liver microsome assay [1]. This represents the only quantitative ADME-tox parameter publicly available for this compound. By comparison, the closely related 7-(1-pyrrolidinyl) analog (CHEBI:107462) has no publicly available CYP inhibition data, while a reported human CYP2E1 inhibition Ki for a related scaffold is 50 μM [2]. The 52.6 μM Ki for CYP3A2 suggests a moderate cytochrome P450 interaction potential that should be considered when designing follow-up SAR campaigns.

ADME-tox screening drug metabolism CYP450 inhibition

Physicochemical Differentiation: Ortho-Chlorobenzyl Lipophilic Character vs. Benzyl and Para-Chlorobenzyl Isomers

Computationally predicted logP values for 3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol cluster around 2.8 – 3.2 depending on the algorithm used . The unsubstituted benzyl analog (CAS 258356-16-0, 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol) is predicted to be approximately 0.5 – 0.8 log units less lipophilic [1], while the para-chlorobenzyl isomer is predicted to have a nearly identical logP but exhibits a different molecular electrostatic potential surface due to the altered chloro position [2]. This ortho-chloro substitution can affect π-stacking interactions with aromatic residues in biological binding sites, as demonstrated by the strong A1 adenosine receptor affinity (Ki < 50 nM) observed for 2-chlorobenzyl-substituted 7-amino triazolopyrimidines—an effect that was superior to both benzyl and phenethyl congeners in the same series [2].

medicinal chemistry logP optimization ortho-substituent effect

Scaffold Synthetic Utility: 7-Hydroxy Group as a Latent Leaving Group for Late-Stage Diversification

The C7 hydroxyl group of the triazolo[4,5-d]pyrimidine core can be activated (e.g., via the 7-chloro intermediate) for nucleophilic displacement with a wide range of amines. This synthetic strategy has been extensively validated for the series: Betti et al. (1998) generated three series of 7-amino derivatives from the corresponding 7-chloro precursors bearing benzyl, phenethyl, or 2-chlorobenzyl N3 substituents [1]. The 2-chlorobenzyl substitution (i.e., the exact N3 substituent in CAS 333407-55-9) was identified as the optimal lipophilic anchor, yielding A1 adenosine receptor antagonists with Ki < 50 nM when combined with appropriate C7 amines [1]. CAS 333407-55-9 thus represents the immediate precursor to this validated pharmacophore sub-series. In contrast, the 7-methyl or 7-hydrogen analogs lack this diversification handle entirely, while the 7-chloro analog is hydrolytically less stable for long-term storage.

parallel synthesis scaffold diversification medicinal chemistry

Best-Validated Application Scenarios for 3-[(2-Chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol Based on Public-Domain Evidence


Medicinal Chemistry Scaffold Diversification: Synthesis of Targeted Adenosine A1 Receptor Ligands

Procurement of CAS 333407-55-9 is directly justified for laboratories following the validated SAR pathway established by Betti et al. (1998) [1]. The compound can be converted to the 7-chloro intermediate, which is then reacted with cycloalkylamines or aralkylamines to yield potent adenosine A1 receptor antagonists (representative Ki < 50 nM for 2-chlorobenzyl-substituted derivatives). The C7 hydroxyl group is essential because it serves as the latent leaving group for this diversification sequence; neither the 7-H nor the 7-methyl analogs can access the same chemical space.

ADME-Tox Triage in Early Drug Discovery: CYP3A2 Liability Assessment

The modest CYP3A2 inhibition Ki of 52.6 μM reported for this compound [1] provides an initial ADME-tox gating criterion. Procurement is appropriate for discovery teams that require a baseline CYP inhibition comparator when evaluating a series of newly synthesized triazolopyrimidine analogs; the nearest structural congeners lack any publicly available CYP interaction data.

Physicochemical Property Benchmarking: Ortho-Substituent LogP and Conformational Reference

The ortho-chlorobenzyl substitution in CAS 333407-55-9 generates a lipophilicity (computed logP ≈ 3.0) and steric signature that is distinct from the para-chloro and unsubstituted benzyl isomers [1]. Laboratories studying ortho-substituent effects on membrane permeability, plasma protein binding, or target binding-site complementarity should specifically procure the ortho-chloro variant because the isomeric analogs are not adequate substitutes for these physicochemical studies.

Chemical Probe Development for Integrated Stress Response (ISR) Kinase Profiling

The triazolo[4,5-d]pyrimidine scaffold has been validated as a GCN2 kinase inhibitor core [1]. Although the specific biological activity of CAS 333407-55-9 against GCN2, PERK, or PKR has not been published, the compound can serve as a structural starting point for focused library synthesis aimed at discovering new ISR-modulating chemical probes. Its procurement is strategically rational if the goal is to exploit the known scaffold–kinase interaction and explore the SAR contribution of the C7 hydroxyl group against the GCN2 active site.

Quote Request

Request a Quote for 3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.